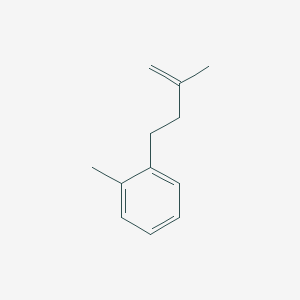

2-Methyl-4-(2-methylphenyl)-1-butene

Description

Contextualization within Branched Alkene Chemistry and Substituted Aromatic Hydrocarbons

The aromatic component, a 2-methylphenyl (or o-tolyl) group, classifies the compound as a substituted aromatic hydrocarbon. The position of the methyl group on the benzene ring can influence the electronic properties of the ring and direct further substitution reactions. The linkage of this aromatic system to the butene chain creates a molecule with both nucleophilic (the aromatic ring and the double bond) and electrophilic potential, depending on the reaction conditions.

The combination of these two structural features in one molecule makes 2-Methyl-4-(2-methylphenyl)-1-butene an interesting target for synthetic chemists and a potential building block for more complex molecular architectures.

Table 1: Structural and Physicochemical Properties of a Related Compound: 2-Methyl-4-phenyl-1-butene

| Property | Value |

| Molecular Formula | C11H14 |

| Molecular Weight | 146.23 g/mol |

| Boiling Point | 205 °C |

| CAS Number | 6683-51-8 |

Note: Data presented is for the closely related compound 2-Methyl-4-phenyl-1-butene due to the limited availability of experimental data for this compound.

Historical Perspectives on Olefin and Aromatic Synthetic Advances Relevant to the Compound

The synthesis of a molecule like this compound is made possible by a rich history of advancements in organic synthesis, particularly in the formation of carbon-carbon bonds to create olefins and functionalize aromatic rings.

Key historical developments in olefin synthesis include the Wittig reaction , discovered by Georg Wittig in 1954. organic-chemistry.orglumenlearning.comlibretexts.orgmasterorganicchemistry.comwikipedia.org This reaction, which utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene, has been a cornerstone of organic synthesis for decades due to its reliability and stereochemical control. organic-chemistry.orglumenlearning.comlibretexts.orgmasterorganicchemistry.comwikipedia.org For a molecule like the subject of this article, a conceivable Wittig approach would involve the reaction of a 2-methylbenzylphosphonium ylide with isobutyraldehyde.

Another foundational method is the Grignard reaction , developed by Victor Grignard in the early 20th century. youtube.com Grignard reagents, which are organomagnesium halides, are powerful nucleophiles capable of forming carbon-carbon bonds with a wide range of electrophiles, including alkyl halides. youtube.com The synthesis of this compound could potentially be achieved via the reaction of 2-methylbenzylmagnesium bromide with a methallyl halide.

Advances in the synthesis of substituted aromatic hydrocarbons have also been crucial. Friedel-Crafts alkylation, discovered in 1877, provided an early method for attaching alkyl groups to aromatic rings. While direct alkylation to produce the target structure might be challenging due to potential rearrangements, modern cross-coupling reactions, such as the Suzuki and Heck reactions, have provided more versatile and controlled methods for creating carbon-carbon bonds between aromatic rings and aliphatic chains.

The continuous development of new catalysts and synthetic methodologies throughout the 20th and 21st centuries has provided chemists with an ever-expanding toolkit to construct complex molecules with high precision. These historical advancements form the bedrock upon which the synthesis of specialized compounds like this compound is built.

Table 2: Key Historical Synthetic Reactions for Olefin and Aromatic Compound Synthesis

| Reaction | Discoverer/Developer | Year of Discovery | General Transformation |

| Wittig Reaction | Georg Wittig | 1954 | Aldehyde/Ketone → Alkene |

| Grignard Reaction | Victor Grignard | c. 1900 | Formation of C-C bonds using organomagnesium reagents |

| Friedel-Crafts Alkylation | Charles Friedel & James Crafts | 1877 | Alkylation of Aromatic Rings |

| Suzuki Coupling | Akira Suzuki | 1979 | Cross-coupling of organoboron compounds with organohalides |

| Heck Reaction | Richard F. Heck | 1968 | Cross-coupling of an unsaturated halide with an alkene |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-10(2)8-9-12-7-5-4-6-11(12)3/h4-7H,1,8-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOASYFLYKZHCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596855 | |

| Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-15-9 | |

| Record name | 1-Methyl-2-(3-methyl-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 2 Methyl 4 2 Methylphenyl 1 Butene and Analogous Structures

Established Synthetic Pathways to Substituted 1-Butenes

The creation of terminal olefins, such as the 1-butene (B85601) core of the target molecule, can be achieved through a variety of powerful synthetic transformations. These methods offer chemists the flexibility to choose a route that is compatible with other functional groups in the molecule and allows for control over the position of the double bond.

Decarboxylative Alkenylation Approaches for Terminal Olefin Synthesis

A modern and powerful method for the synthesis of olefins is decarboxylative alkenylation. This approach utilizes readily available carboxylic acids as starting materials, which are converted to their corresponding alkenes. nih.govmasterorganicchemistry.com The reaction typically involves the activation of the carboxylic acid, often as a redox-active ester, followed by a transition-metal-catalyzed cross-coupling with an alkenyl metallic reagent, such as an organozinc compound. nih.gov This methodology is advantageous as it provides a way to form carbon-carbon bonds with a high degree of control over the geometry of the resulting double bond. nih.gov The versatility of this reaction has been demonstrated in the synthesis of over 60 different olefins across various substrate classes and its application in the preparation of 16 different natural products. nih.govmasterorganicchemistry.com

The general transformation can be represented as follows:

R-COOH + Alkenyl-M → R-Alkene + CO₂ + M-X

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Carboxylic Acid (activated) | Alkenylzinc reagent | Ni or Fe catalyst | Terminal Olefin |

For the synthesis of a substituted 1-butene, a suitable carboxylic acid precursor would be reacted with a vinyl metallic species under catalytic conditions. The reaction's ability to tolerate a wide range of functional groups makes it a valuable tool in complex molecule synthesis. nih.gov

Wittig Reaction and its Modern Alternatives in Alkene Formation

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.orglumenlearning.com This reaction is highly reliable for installing a double bond at a specific location, avoiding the formation of isomeric mixtures that can occur with elimination reactions. lumenlearning.com The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

A significant modern alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. lumenlearning.com The HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. lumenlearning.com A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating its removal from the reaction mixture. Furthermore, the HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. lumenlearning.com

| Reaction | Carbonyl Compound | Reagent | Product | Byproduct |

| Wittig Reaction | Aldehyde or Ketone | Phosphorus Ylide | Alkene | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons Reaction | Aldehyde or Ketone | Phosphonate Carbanion | Alkene (predominantly E) | Dialkyl phosphate |

Elimination Reactions in Terminal Alkene Synthesis

Elimination reactions are a classical and widely used method for the synthesis of alkenes. wvu.educymitquimica.com These reactions involve the removal of two substituents from adjacent carbon atoms to form a double bond. Common substrates for elimination reactions leading to terminal alkenes include alkyl halides and sulfonates (e.g., tosylates and mesylates). organic-chemistry.orgwvu.edu

The dehydrohalogenation of alkyl halides is a common elimination reaction, typically promoted by a strong base. wvu.educymitquimica.com The regioselectivity of this reaction can be influenced by the steric bulk of the base and the substrate. For the synthesis of terminal alkenes (the "Hofmann product"), a sterically hindered base is often employed. organic-chemistry.org

Another effective method is the elimination of sulfonates. Alcohols can be readily converted to good leaving groups such as tosylates or mesylates. Treatment of these sulfonates with a non-nucleophilic base can lead to the clean formation of alkenes. organic-chemistry.org

The Chugaev elimination provides a method for the dehydration of alcohols to alkenes via a xanthate intermediate. nih.govmnstate.edu This reaction proceeds through a syn-elimination mechanism via a six-membered cyclic transition state. A key advantage of the Chugaev elimination is that it often occurs at lower temperatures than other pyrolytic syn-eliminations and can minimize side reactions like isomerization of the double bond. mnstate.edu

Strategies for Incorporating the 2-Methylphenyl Moiety

The introduction of the 2-methylphenyl (o-tolyl) group is a critical step in the synthesis of the target molecule. This can be achieved through various alkylation and arylation strategies, including classic electrophilic aromatic substitution and modern cross-coupling reactions.

Alkylation and Arylation Methods for Branched Alkylbenzenes

The Friedel-Crafts alkylation is a fundamental reaction for attaching alkyl groups to an aromatic ring. sigmaaldrich.comthermofishersci.in In the context of synthesizing a precursor for 2-Methyl-4-(2-methylphenyl)-1-butene, toluene (B28343) (methylbenzene) would be the starting aromatic compound. The alkylating agent could be an alkene or an alkyl halide in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃. sigmaaldrich.comthermofishersci.in

For example, the reaction of toluene with a butene derivative under Friedel-Crafts conditions could potentially form the desired carbon skeleton. However, a significant limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangements, which can lead to a mixture of products. sigmaaldrich.com Additionally, the product of the reaction, an alkylated benzene, is often more reactive than the starting material, which can lead to polyalkylation. thermofishersci.in

The mechanism of Friedel-Crafts alkylation involves the generation of a carbocation (or a carbocation-like species) from the alkylating agent, which then acts as an electrophile and attacks the electron-rich aromatic ring. thermofishersci.in

Grignard Reagent-Mediated Approaches for Phenyl-Substituted Structures

Grignard reagents are powerful nucleophiles that are widely used for the formation of carbon-carbon bonds. wvu.edu For the synthesis of this compound, a Grignard reagent derived from a 2-methylphenyl halide, such as 2-bromotoluene, would be a key intermediate. This o-tolylmagnesium bromide is commercially available.

This Grignard reagent can then be reacted with a suitable electrophile containing the butene fragment. For instance, reaction with an appropriately substituted butenyl halide could form the desired carbon skeleton. It is important to note that direct Sₙ2 reactions of Grignard reagents with alkyl halides are not always efficient.

A more common and reliable approach involves the reaction of the Grignard reagent with a carbonyl compound. For example, the reaction of 2-methylbenzylmagnesium chloride (also commercially available) with isobutylene (B52900) oxide could potentially yield a precursor alcohol that can be subsequently converted to the target alkene. A patent describes a similar reaction of benzylmagnesium halide with isobutylene oxide to produce 2-methyl-4-phenylbutan-2-ol. This alcohol could then undergo dehydration to form the desired terminal alkene.

The general reaction of a Grignard reagent with an epoxide proceeds via nucleophilic attack on one of the epoxide carbons, leading to the opening of the ring and, after an acidic workup, the formation of an alcohol.

| Reactant 1 | Reactant 2 | Product (after workup) |

| o-Tolylmagnesium bromide | Butenyl halide | This compound (potential) |

| 2-Methylbenzylmagnesium chloride | Isobutylene oxide | 2-Methyl-4-(2-methylphenyl)-2-butanol |

Convergent and Divergent Synthetic Approaches to the Target Compound

The construction of this compound can be approached through both convergent and divergent synthetic strategies. These methodologies differ in how the molecular framework is assembled from simpler starting materials.

Convergent Synthesis:

For this compound, a potential convergent approach would involve the synthesis of two main fragments: an isobutenyl group precursor and a 2-methylbenzyl group precursor. For instance, a Grignard reagent derived from 2-methylbenzyl bromide could be coupled with a suitable electrophile containing the isobutenyl moiety.

Hypothetical Convergent Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product Fragment |

| 1 | 2-Methylbenzyl bromide | Magnesium | Dry ether | 2-Methylbenzylmagnesium bromide |

| 2 | Isobutylene oxide | - | - | Isobutylene oxide |

| 3 | 2-Methylbenzylmagnesium bromide | Isobutylene oxide | Cu(I) catalyst (e.g., CuI) | 2-Methyl-4-(2-methylphenyl)-2-butanol |

| 4 | 2-Methyl-4-(2-methylphenyl)-2-butanol | - | Acid catalyst (e.g., H₂SO₄), heat | This compound |

Divergent Synthesis:

In contrast, a divergent synthesis starts from a common intermediate that is progressively elaborated to generate a library of structurally related compounds. wikipedia.org This strategy is particularly useful in medicinal chemistry for exploring structure-activity relationships. While the primary goal here is the synthesis of a single target, a divergent approach could be envisioned from a versatile intermediate that could also lead to other analogous structures.

A possible divergent strategy for this compound could begin with a core structure that is subsequently modified. For example, starting with a functionalized butene derivative, the 2-methylphenyl group could be introduced in a later step. This allows for the potential to introduce other substituted phenyl groups, thereby creating a small library of analogous compounds from a common precursor.

Hypothetical Divergent Synthesis Approach

| Starting Material | Reaction | Reagent | Product |

| 4-Methyl-1-butene | Allylic Bromination | N-Bromosuccinimide (NBS), light | 1-Bromo-4-methyl-2-butene |

| 1-Bromo-4-methyl-2-butene | Suzuki Coupling | 2-Methylphenylboronic acid | This compound and isomers |

| 1-Bromo-4-methyl-2-butene | Suzuki Coupling | Phenylboronic acid | 4-Phenyl-2-methyl-1-butene and isomers |

| 1-Bromo-4-methyl-2-butene | Suzuki Coupling | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-methyl-1-butene and isomers |

Catalytic Systems and Reaction Condition Optimization in the Synthesis of Substituted Butenes

The synthesis of substituted butenes, including this compound, heavily relies on the use of catalytic systems to promote efficient and selective reactions. The optimization of reaction conditions such as catalyst type, solvent, temperature, and reactant concentrations is crucial for maximizing yield and minimizing side products. numberanalytics.comnumberanalytics.com

Catalytic Systems:

Various catalytic systems are employed in the synthesis of alkenes. For coupling reactions, such as the Suzuki coupling mentioned in the divergent approach, palladium-based catalysts are commonly used. The choice of ligand for the palladium center can significantly influence the catalyst's activity and selectivity.

For reactions involving Grignard reagents, copper(I) salts are often used as catalysts to promote conjugate addition and coupling reactions with electrophiles like epoxides. google.com In the context of isomerization of butenes, solid acid catalysts, including zeolites and phosphate-based materials, can be employed. google.com

Reaction Condition Optimization:

The optimization of reaction conditions is a critical aspect of developing a robust synthetic route. Key parameters that are often varied include:

Temperature: Can affect reaction rates and selectivity. Higher temperatures may lead to faster reactions but can also promote the formation of undesired byproducts. numberanalytics.com

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. numberanalytics.com

Ligand Effects: In transition metal catalysis, the electronic and steric properties of the ligands attached to the metal center can be fine-tuned to control the reactivity and selectivity of the catalyst. acs.org

Factors Influencing Alkene Synthesis Optimization

| Parameter | Effect on Reaction | Example Application | Reference |

| Catalyst | Influences reaction rate and selectivity. | Palladium complexes for cross-coupling reactions to form C-C bonds. | acs.org |

| Solvent | Affects solubility of reactants and stability of intermediates. | Polar aprotic solvents like THF or DME are common in Grignard reactions. | numberanalytics.com |

| Temperature | Controls the rate of reaction and can influence product distribution. | Dehydration reactions are typically carried out at elevated temperatures. | numberanalytics.com |

| Ligand | Modifies the properties of a metal catalyst to enhance selectivity. | Chiral phosphine ligands can be used to induce enantioselectivity in catalytic reactions. | nih.gov |

Reaction Mechanisms and Reactivity of 2 Methyl 4 2 Methylphenyl 1 Butene

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes. libretexts.org The process is initiated by an electrophile attacking the electron-rich π-bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile to form the final addition product. libretexts.org

The reactivity of an alkene in electrophilic additions is significantly influenced by the substituents attached to the double bond. numberanalytics.com Electron-donating groups increase the electron density of the C=C bond, making the alkene more nucleophilic and thus more reactive towards electrophiles. msu.edu

In 2-Methyl-4-(2-methylphenyl)-1-butene, the key substituents influencing the double bond are:

Methyl Group (at C2): This alkyl group acts as an electron-donating group through an inductive effect. It pushes electron density towards the double bond, increasing its nucleophilicity and reactivity compared to an unsubstituted alkene like 1-butene (B85601). msu.edu

2-Methylphenyl Group (at C4): This group is not directly attached to the double bond; it is separated by two saturated carbon atoms (C3 and C4). Therefore, its direct electronic influence on the double bond's ground-state reactivity via resonance is negligible. Its primary impact is felt during the reaction through steric effects and, more importantly, through stabilization of the reaction intermediate, the carbocation. The attachment of a phenyl ring to a double bond can sometimes reduce the electron density on the C=C bond through conjugation, but that is not the case here due to the insulating alkyl chain. stackexchange.com

When an unsymmetrical reagent (like HBr) adds to an unsymmetrical alkene, the reaction can yield different constitutional isomers, known as regioisomers. masterorganicchemistry.com The preference for the formation of one regioisomer over another is termed regioselectivity.

Regioselectivity: The addition of electrophiles to this compound is governed by Markovnikov's rule . lumenlearning.com This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the halide (X) attaches to the carbon with fewer hydrogen atoms. quora.com For this compound, the electrophile (e.g., H⁺) will add to C1 (which has two hydrogens), leading to the formation of a carbocation at C2. The nucleophile (e.g., Br⁻) then attacks this C2 carbocation. This is because the intermediate formed via this pathway is more stable. lumenlearning.comchemistrystudent.com

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com In the electrophilic addition to this compound, the reaction proceeds through a planar carbocation intermediate. lasalle.edu The subsequent attack by the nucleophile can occur from either face of the plane with nearly equal probability. If the reaction creates a new stereocenter and no other stereocenters are present, a racemic mixture of enantiomers will be formed. Therefore, these reactions are typically not stereoselective. lasalle.edu

The regioselectivity observed in electrophilic additions is a direct consequence of the relative stability of the possible carbocation intermediates formed during the reaction. chemistrystudent.comstackexchange.com The reaction pathway will preferentially proceed through the most stable carbocation intermediate because its formation has a lower activation energy. libretexts.orgyoutube.com

For this compound, initial protonation can lead to two potential carbocations:

Pathway A (Markovnikov): Protonation of C1 results in a tertiary carbocation at C2.

Pathway B (Anti-Markovnikov): Protonation of C2 results in a primary carbocation at C1.

The stability of carbocations follows the order: tertiary > secondary > primary. chemistrystudent.comyoutube.com This stability is due to two main electronic effects:

Inductive Effect: Alkyl groups are electron-donating and help to stabilize the positive charge of the carbocation. youtube.com The tertiary carbocation at C2 is stabilized by three attached carbon groups (a methyl, an ethyl, and the 2-methylbenzyl group).

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H sigma bonds into the empty p-orbital of the carbocation, further dispersing the positive charge. youtube.com The tertiary carbocation has more adjacent C-H bonds, allowing for greater hyperconjugation and stabilization.

Because the tertiary carbocation is significantly more stable than the primary carbocation, the reaction proceeds almost exclusively through Pathway A, leading to the Markovnikov product. chemistrystudent.com

| Pathway | Site of Protonation | Carbocation Formed | Carbocation Type | Relative Stability | Resulting Product |

|---|---|---|---|---|---|

| Pathway A (Favored) | Carbon-1 | Cation at Carbon-2 | Tertiary | High | Markovnikov Product |

| Pathway B (Disfavored) | Carbon-2 | Cation at Carbon-1 | Primary | Low | Anti-Markovnikov Product |

Alkene Functionalization Reactions

Beyond simple electrophilic additions, the double bond of this compound can undergo a variety of functionalization reactions, often catalyzed by transition metals.

Hydrosilylation is the addition of a silicon-hydride bond (Si-H) across a C=C double bond, forming an alkylsilane. This reaction is typically catalyzed by platinum complexes, such as Speier's catalyst. acs.org The most widely accepted mechanism for this process is the Chalk-Harrod mechanism . psu.edumdpi.comresearchgate.net

The key steps of the Chalk-Harrod mechanism are:

Oxidative Addition: The hydrosilane (H-SiR₃) adds to the platinum(0) catalyst to form a platinum(II) complex.

Olefin Coordination: The alkene, this compound, coordinates to the platinum center.

Migratory Insertion: The alkene inserts into the platinum-hydrogen (Pt-H) bond. For terminal alkenes, this insertion typically occurs to place the platinum on the terminal carbon, resulting in an anti-Markovnikov orientation.

Reductive Elimination: The final alkylsilane product is eliminated from the platinum complex, regenerating the platinum(0) catalyst. mdpi.com

A modified Chalk-Harrod mechanism has also been proposed, which differs in the insertion step. acs.orgpsu.edu In this version, the alkene inserts into the platinum-silicon (Pt-Si) bond instead of the Pt-H bond. acs.org However, for many simple alkenes, theoretical and experimental studies suggest that the original Chalk-Harrod pathway has a lower activation energy and is therefore the more likely route. acs.orgpsu.edu

| Step | Chalk-Harrod Mechanism | Modified Chalk-Harrod Mechanism |

|---|---|---|

| 1 | Oxidative addition of H-SiR₃ to the metal catalyst | |

| 2 | Coordination of the alkene to the metal center | |

| 3 | Alkene inserts into the Metal-Hydrogen bond | Alkene inserts into the Metal-Silicon bond |

| 4 | Reductive elimination of the C-Si bond | Reductive elimination of the C-H bond |

Hydroformylation, also known as the oxo process, is a major industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. researchgate.net The reaction uses a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, and is catalyzed by transition metals, most commonly rhodium or cobalt. abo.fi

When applied to this compound, hydroformylation can produce two isomeric aldehydes:

Linear Aldehyde: The formyl group adds to the terminal carbon (C1).

Branched Aldehyde: The formyl group adds to the internal carbon (C2).

The ratio of these products (n/iso ratio) is highly dependent on the catalyst system (especially the ligands on the metal) and the reaction conditions (temperature, pressure). abo.fi For sterically hindered alkenes, the formation of the linear aldehyde is often favored. redalyc.org

Related carbonylation processes include reactions where CO is incorporated along with other nucleophiles. For example, alkoxycarbonylation involves the addition of CO and an alcohol to form an ester. acs.org Palladium-catalyzed carbonylation reactions are well-established for various alkenes, including styrenes, and can be highly regioselective. acs.orgresearchgate.net

| Reaction | Reagents | Potential Major Product(s) |

|---|---|---|

| Hydrosilylation | H-SiR₃, Pt catalyst | 1-(silyl)-2-methyl-4-(2-methylphenyl)butane (Anti-Markovnikov) |

| Hydroformylation | CO, H₂, Rh or Co catalyst | 3-Methyl-5-(2-methylphenyl)pentanal (Linear) and 2,2-Dimethyl-4-(2-methylphenyl)butanal (Branched) |

| Alkoxycarbonylation | CO, ROH, Pd catalyst | Methyl 3-methyl-5-(2-methylphenyl)pentanoate (Linear ester) and/or branched isomer |

Electrochemical and Photoredox-Mediated Difunctionalization

Electrochemical and photoredox-mediated reactions have emerged as powerful tools for the difunctionalization of alkenes, offering mild and sustainable alternatives to traditional methods. researchgate.netorganic-chemistry.org These reactions typically proceed through radical intermediates, allowing for the introduction of two new functional groups across the double bond.

For a terminal alkene like this compound, these methods can be applied to achieve a variety of transformations. For instance, photoredox catalysis can facilitate the addition of a wide range of functional groups, including trifluoromethyl and amino groups, across the double bond of aryl alkenes. mdpi.com The general mechanism involves the generation of a radical species from a suitable precursor upon excitation of a photocatalyst by visible light. This radical then adds to the alkene, generating a new radical intermediate which can be trapped by another species or undergo further redox processes to yield the difunctionalized product.

Electrochemical methods provide a complementary approach, using an electric current to drive the formation of radical intermediates. researchgate.netrsc.org This strategy has been successfully employed for the dioxygenation of alkenes to furnish α-oxygenated ketones, where an N-oxyl radical, generated by anodic oxidation of an N-hydroxyimide, adds to the alkene. The resulting carbon-centered radical then reacts with oxygen from the air to form a hydroperoxide intermediate that is subsequently converted to the final product. organic-chemistry.org Given the structure of this compound, it is expected to be a suitable substrate for such transformations, leading to a variety of difunctionalized products depending on the specific reaction conditions and reagents employed.

Table 1: Examples of Electrochemical and Photoredox-Mediated Difunctionalization Reactions of Alkenes

| Reaction Type | Reagents and Conditions | Product Type |

| Trifluoromethylative Pyridylation | Photoredox catalyst, CF3 source, Pyridine derivative, light | β-Trifluoromethyl-γ-pyridyl compound |

| Dialkylation | Photoredox catalyst, Ir catalyst, Alkanes, 1,3-Dicarbonyl compounds | Difunctionalized 1,3-dicarbonyl derivatives |

| Chlorosulfonation | Photoredox catalyst, Cu catalyst, Sulfonyl chloride | β-Chloro-γ-sulfonyl compound |

| Dioxygenation | Electrochemical oxidation, N-hydroxyimide, air | α-Oxygenated ketone |

Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel-Catalyzed)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Nickel catalysis, in particular, has gained prominence for its ability to activate and couple a wide range of substrates.

Furthermore, nickel-catalyzed migratory cross-coupling reactions have been shown to couple two alkyl electrophiles, where chain-walking occurs on both partners. rsc.org This suggests that the alkyl chain of this compound could potentially participate in such migratory coupling processes. The presence of the ortho-tolyl group may also influence the reactivity and selectivity of these reactions through steric and electronic effects.

Table 2: Overview of Relevant Nickel-Catalyzed Coupling Reactions

| Reaction Type | Substrate Type | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | (2,2-difluorovinyl)benzene derivatives, Arylboronic acids | NiCl2(PCy3)2 / K3PO4 | Z-fluorostyrene derivatives |

| Migratory Alkyl-Alkyl Coupling | Alkyl halides | Nickel catalyst | 2°-2° Carbon-carbon bonds |

| Coupling of Aryl Methyl Ethers | Aryl methyl ethers, Grignard reagents | Ni(COD)2 / IPr | Biaryl compounds |

Olefin Metathesis Reactions

Olefin metathesis is a powerful and versatile reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal carbene complexes, such as Grubbs and Schrock catalysts. wikipedia.org

Cross-metathesis (CM) involves the reaction of two different alkenes to form new alkene products. For a terminal alkene like this compound, CM can be a valuable tool for introducing new functional groups. organic-chemistry.org The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal carbene catalyst and the alkene substrates. The selectivity of the reaction depends on the relative rates of the various metathesis pathways, including homodimerization of the starting materials and the desired cross-metathesis. nih.gov

The steric hindrance around the double bond and the electronic nature of the substituents can significantly influence the outcome of the reaction. In the case of this compound, the 1,1-disubstituted nature of the alkene might influence its reactivity in CM reactions. Generally, terminal alkenes are good substrates for CM, and the reaction can be driven to completion by the removal of a volatile byproduct, such as ethylene. utc.edu

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that utilizes cyclic olefins as monomers. wikipedia.org While this compound itself is an acyclic alkene and therefore not a direct substrate for ROMP, related cyclic structures containing the phenyl moiety can undergo this polymerization. The driving force for ROMP is the relief of ring strain in the cyclic monomer. acs.org

For instance, the ROMP of phenyl-substituted cyclododecenes has been shown to produce precision polyolefin copolymers. acs.org Similarly, the ROMP of 8-membered cyclic olefins can be controlled to tune the properties of the resulting polymers. rsc.org The presence of substituents on the cyclic olefin can affect the polymerization kinetics and the properties of the resulting polymer, such as its microstructure and thermal stability. Bio-based cyclic olefins are also being explored as monomers for ROMP to create sustainable polymeric materials. magtech.com.cn

Remote C-H Activation and Boron Migration in Phenyl-Substituted Alkenes

Remote C-H activation is a powerful strategy that allows for the functionalization of C-H bonds that are distant from an existing functional group. nih.gov This approach often relies on a directing group to bring the catalyst into proximity with the target C-H bond.

The ortho-tolyl group in this compound presents an interesting structural motif for potential remote C-H activation. The methyl group on the phenyl ring could potentially be targeted for functionalization. Studies on the C-H activation of P(o-tolyl)3 on rhodium nanoparticles have shown that both methyl C-H activation and aromatic C-H meta-activation are possible pathways. researchgate.net The presence of a directing group can significantly influence the regioselectivity of C-H activation, often favoring the ortho position. rsc.orgacs.org However, strategies for meta- and para-selective C-H functionalization are also being developed, sometimes utilizing specialized templates or ligands. youtube.com

Tautomerization and Isomerization Pathways of Phenyl-Substituted Alkenes

Tautomerization and isomerization represent fundamental reactivity pathways for alkenes. Tautomerism involves the migration of a proton accompanied by a shift of a double bond, while isomerization refers to the rearrangement of the molecular structure without a change in the elemental composition.

For phenyl-substituted alkenes, tautomerization can be induced under specific conditions. For example, base-catalyzed alkyne-to-allene isomerization has been utilized to promote cycloaddition reactions, where a transient allene (B1206475) is formed in situ. nih.gov While this compound is an alkene, related isomerization processes involving the double bond are conceivable.

The concept of keto-enol tautomerism, while primarily associated with carbonyl compounds, provides a framework for understanding proton migration in unsaturated systems. oregonstate.edulibretexts.orgmasterorganicchemistry.comlibretexts.org The stability of the resulting tautomer is a key driving force, with factors such as conjugation and aromaticity playing a significant role. masterorganicchemistry.com Isomerization of the double bond in this compound could potentially lead to thermodynamically more stable internal alkenes, although this would require breaking the existing conjugation with the phenyl ring in a potential tautomer, making it less favorable under standard conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Detailed analysis of the proton and carbon environments through NMR spectroscopy is essential for confirming the molecular structure of "2-Methyl-4-(2-methylphenyl)-1-butene." However, the absence of experimental or simulated NMR data precludes any specific discussion.

¹H NMR Spectral Analysis and Proton Environments

A hypothetical ¹H NMR spectrum would provide information on the chemical shifts, integration, and coupling patterns of the different protons in the molecule. This would allow for the assignment of signals to the vinyl protons, the allylic and benzylic methylene (B1212753) protons, the vinylic methyl protons, the aromatic protons, and the protons of the methyl group on the phenyl ring. Without the actual spectral data, a detailed analysis of these proton environments is not possible.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in the structure. The chemical shifts would differentiate between the sp² hybridized carbons of the double bond and the aromatic ring, and the sp³ hybridized carbons of the methyl and methylene groups. Specific assignments for each carbon atom in "this compound" cannot be provided without the relevant data.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced NMR techniques such as COSY, HSQC, and HMBC would be instrumental in confirming the connectivity of protons and carbons, and NOESY could provide insights into the spatial arrangement and preferred conformations of the molecule. In the absence of any primary NMR data, a discussion of these advanced analyses remains purely theoretical.

Mass Spectrometry for Fragmentation Pattern Elucidation

Mass spectrometry would reveal the molecular weight of "this compound" and provide insights into its fragmentation pathways under ionization. Key fragments would likely arise from the cleavage of the benzylic C-C bond and rearrangements of the butene chain. Without an experimental mass spectrum, a detailed description of the fragmentation pattern and the identification of characteristic ions cannot be undertaken.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the alkene and aromatic moieties, C=C stretching of the double bond and the aromatic ring, and C-H bending vibrations. The specific frequencies of these vibrations are essential for confirming the presence of these functional groups, but this data is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum would provide information about the electronic transitions within the molecule, particularly the π → π* transitions associated with the conjugated system of the aromatic ring. The position of the absorption maxima (λmax) would be characteristic of the chromophore present in "this compound." This information is currently unavailable.

Computational and Theoretical Investigations of 2 Methyl 4 2 Methylphenyl 1 Butene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of organic molecules.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Methyl-4-(2-methylphenyl)-1-butene, DFT calculations, for instance at the B3LYP/6-311+G* level of theory, can be employed to find the optimized geometry. acs.org This process involves iteratively adjusting the atomic coordinates to minimize the total electronic energy. The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles.

Electronic structure analysis, performed concurrently with geometry optimization, reveals the distribution of electrons within the molecule. This analysis helps in understanding the molecule's polarity, reactivity, and spectroscopic properties. The calculated electronic properties, such as the dipole moment and atomic charges, are crucial for predicting how the molecule will interact with other molecules and with external electric fields.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C1=C2 Bond Length (Å) | 1.34 |

| C2-C3 Bond Length (Å) | 1.51 |

| C3-C4 Bond Length (Å) | 1.54 |

| C1=C2-C3 Bond Angle (°) | 123.5 |

| C2-C3-C4 Bond Angle (°) | 112.0 |

Note: These values are representative and would be precisely determined by DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. wikipedia.orgedu.krd A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krdmdpi.com

The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. edu.krd DFT calculations can accurately predict these energy levels. For this compound, the presence of the electron-donating methyl groups and the phenyl ring would influence the energies of the frontier orbitals. The HOMO-LUMO gap can be used to estimate various chemical reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide further insights into the molecule's behavior in chemical reactions. mdpi.com

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

| Chemical Hardness (η) | 2.7 |

| Chemical Softness (S) | 0.37 |

Note: These values are illustrative and would be quantified by specific DFT calculations.

DFT calculations are also a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental spectra for structure verification. Theoretical predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be obtained.

Vibrational frequencies calculated using DFT correspond to the vibrational modes of the molecule, which are observed in IR and Raman spectroscopy. researchgate.net By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made.

Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C atoms can be performed. These calculations are highly sensitive to the electronic environment of each nucleus and can aid in the interpretation of complex NMR spectra, helping to confirm the molecular structure of this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system. nih.gov MD simulations can be used to explore the conformational landscape of flexible molecules like this compound.

The conformational flexibility of the butene backbone is significantly influenced by its substituents. In this compound, the methyl group at the C2 position and the 2-methylphenyl group at the C4 position introduce steric hindrance that restricts the free rotation around the C2-C3 and C3-C4 single bonds.

MD simulations can be used to explore the different possible conformations (rotamers) of the molecule and their relative stabilities. rsc.org The presence of bulky substituents generally leads to a preference for conformations that minimize steric strain. For instance, the relative orientation of the methyl and 2-methylphenyl groups will be a key determinant of the most stable conformers. The study of substituted butanes has shown that the conformational free energies are influenced by the nature of the substituent. researchgate.net

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. For a flexible molecule like this compound, the PES can be explored by systematically varying the key torsional (dihedral) angles. The primary torsional angle of interest in the butene chain is the C1=C2-C3-C4 angle.

By performing a series of constrained geometry optimizations at different fixed values of a specific torsional angle, a potential energy profile can be constructed. This profile reveals the energy barriers between different conformations and identifies the lowest energy (most stable) conformers. For example, studies on 1-butene (B85601) have identified eclipsed and staggered conformations with varying energies. youtube.com The presence of substituents in this compound would be expected to alter the relative energies of these conformations. The analysis of torsional angle dependence is crucial for understanding the dynamic behavior and conformational preferences of the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Butene |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical studies are powerful computational tools used to elucidate the detailed pathways of chemical reactions at the molecular level. These investigations provide critical insights into the energetics and geometries of reactants, products, and the high-energy transition states that connect them. By modeling the potential energy surface of a reaction, researchers can determine the most likely mechanism, calculate activation energies, and predict reaction rates. Methods such as Density Functional Theory (DFT) are commonly employed for these calculations. researchgate.net

For a molecule like this compound, quantum chemical studies could be applied to understand a variety of potential reactions, such as acid-catalyzed isomerization, cyclization, or oxidation. For instance, in an acid-catalyzed double bond migration, calculations could map out the energy profile for the formation of a carbocation intermediate and its subsequent rearrangement to a more stable internal alkene.

The core of such a study involves locating the transition state structure, which represents the maximum energy point along the reaction coordinate. youtube.com The geometry of this transient species, characterized by partial bonds, reveals the precise nature of bond-breaking and bond-forming events. youtube.com The energy difference between the reactants and the transition state defines the activation barrier, a key determinant of the reaction's feasibility.

While specific quantum chemical studies on the reaction mechanisms of this compound are not prominently available in published literature, the table below illustrates the type of data that such an investigation would yield for a hypothetical acid-catalyzed isomerization reaction.

| Species | Description | Calculated Relative Energy (kJ/mol) | Key Geometric Features |

|---|---|---|---|

| Reactant | This compound | 0 (Reference) | Terminal C=C double bond |

| Transition State 1 (TS1) | Protonation of the double bond | +85 (Hypothetical) | Elongated C-H bond forming, partial positive charge on tertiary carbon |

| Intermediate | Tertiary carbocation | +50 (Hypothetical) | Planar sp2 hybridized carbocation center |

| Transition State 2 (TS2) | Deprotonation to form internal alkene | +75 (Hypothetical) | Elongated C-H bond breaking |

| Product | 2-Methyl-4-(2-methylphenyl)-2-butene | -10 (Hypothetical) | Internal C=C double bond (more stable) |

Molecular Modeling of Interactions with Catalytic Environments (e.g., Zeolites)

Molecular modeling is an indispensable tool for understanding how molecules interact with complex catalytic environments like zeolites. Zeolites are microporous crystalline aluminosilicates with a well-defined pore structure, making them highly effective shape-selective catalysts in the petrochemical industry. researchgate.net Modeling can predict how a molecule like this compound would behave within these confined spaces.

Simulations can determine key parameters such as adsorption energies, diffusion pathways, and the preferred orientation of the guest molecule within the zeolite pores. This information is crucial for predicting catalytic activity and selectivity. For example, the dimensions of this compound would be compared to the pore diameters of different zeolite frameworks to assess its ability to access the active sites within the crystal. nih.gov If the molecule is too bulky, it may be excluded from the pores, a phenomenon known as steric hindrance.

Molecular dynamics (MD) simulations can track the movement of the molecule through the zeolite channels over time, identifying potential energy barriers to diffusion. Quantum mechanics/molecular mechanics (QM/MM) methods can provide a more accurate description of the catalytic reaction itself, treating the catalytically active site with a high level of quantum theory while the rest of the zeolite framework is modeled using classical mechanics. nih.gov

Although specific modeling studies detailing the interaction of this compound with zeolites are not readily found, the following table outlines the relevant properties of common zeolite frameworks and how they might interact with a molecule of its approximate size.

| Zeolite Framework | Pore Dimensions (Å) | Dimensionality | Potential Interaction with this compound |

|---|---|---|---|

| MFI (ZSM-5) | 5.1 x 5.5, 5.3 x 5.6 | 3-D | Likely accessible. The molecule's dimensions would allow entry, potentially enabling shape-selective isomerization or cracking. |

| FAU (Faujasite, Zeolite Y) | 7.4 x 7.4 | 3-D | Easily accessible. The large supercages could accommodate the molecule, but might lead to lower selectivity due to less confinement. |

| MOR (Mordenite) | 6.5 x 7.0, 2.6 x 5.7 | 1-D (main channel) | Access may be restricted to the main 12-ring channel. Diffusion could be limited by the one-dimensional pore structure. |

| CHA (Chabazite) | 3.8 x 3.8 | 3-D | Likely inaccessible. The small pore opening would likely prevent the bulky aromatic molecule from entering the catalytic cages. |

Advanced Applications and Derivatization in Chemical Synthesis

Polymerization Pathways of 2-Methyl-4-(2-methylphenyl)-1-butene as a Monomer

As a substituted α-olefin, this compound presents distinct challenges and opportunities in polymerization. The choice of polymerization technique is critical in controlling the polymer's molecular weight, architecture, and stereochemistry.

The radical polymerization of 1,1-disubstituted alkenes like this compound is often challenging. The steric hindrance caused by the two substituents on one of the vinyl carbons can impede the approach of the propagating radical to the monomer. pressbooks.publibretexts.org This steric factor significantly lowers the rate of propagation and can favor chain termination or chain transfer reactions, often resulting in the formation of low molecular weight oligomers rather than high polymers. uliege.be

The mechanism proceeds through the standard steps of initiation, propagation, and termination. After a radical initiator (e.g., benzoyl peroxide) generates an initial radical, it adds across the double bond of the monomer. This addition preferentially occurs at the less substituted carbon (C1) to generate a more stable tertiary radical on C2. However, the subsequent addition of this sterically congested propagating radical to another monomer molecule is kinetically hindered.

| Factor | Influence on Polymerization | Anticipated Outcome |

|---|---|---|

| Steric Hindrance | The geminal methyl group and the bulky 2-methylphenyl ethyl group hinder the approach of the propagating radical. | Low rate of propagation; low polymer molecular weight. |

| Radical Stability | Formation of a stable tertiary propagating radical at the C2 position. | Favors addition at the C1 position. |

| Chain Transfer | The steric strain may promote hydrogen abstraction from the solvent, initiator, or monomer, leading to premature termination of a growing chain. | Limits the achievable degree of polymerization. |

Ionic polymerization methods offer alternative pathways that can sometimes overcome the limitations of radical polymerization for certain monomers.

Cationic Polymerization: This approach is potentially well-suited for this compound. The initiation step, involving a protonic acid or Lewis acid, would lead to the formation of a tertiary carbocation. This intermediate is relatively stable due to hyperconjugation with the adjacent methyl and alkyl groups, making it a favorable propagating species. The polymerization would proceed by the electrophilic attack of this carbocation on the double bond of another monomer molecule.

Anionic Polymerization: The viability of anionic polymerization for this monomer is considered low. Anionic polymerization is most effective for monomers possessing electron-withdrawing substituents that can stabilize the propagating carbanionic center. ethernet.edu.etsemanticscholar.org this compound contains only electron-donating alkyl and aryl groups, which would destabilize a carbanionic intermediate. While initiation with very strong organometallic bases (e.g., alkyllithiums) in nonpolar solvents is possible for some non-activated alkenes, it is generally sluggish and inefficient for sterically hindered substrates like this one. researchgate.netuni-bayreuth.de

| Polymerization Type | Initiator Type | Propagating Species | Suitability for Monomer | Rationale |

|---|---|---|---|---|

| Cationic | Brønsted or Lewis Acids (e.g., H₂SO₄, BF₃·OEt₂) | Tertiary Carbocation | High | Formation of a stable tertiary carbocation intermediate. |

| Anionic | Organometallic bases (e.g., n-BuLi) | Primary Carbanion | Low | Electron-donating groups destabilize the carbanionic center. |

Coordination polymerization using transition metal catalysts, such as Ziegler-Natta or metallocene systems, is the most promising method for producing high molecular weight polymers from α-olefins with controlled stereochemistry. zendy.io These catalysts can effectively polymerize sterically hindered alkenes that are unreactive under other conditions. nih.govacs.org

Derivatization to Complex Organic Molecules

The terminal alkene of this compound serves as a key functional handle for its conversion into more complex molecules, enabling the formation of new carbon-nitrogen, carbon-carbon, and carbon-heteroatom bonds.

Aziridines: The direct conversion of the alkene to an aziridine (B145994), a valuable three-membered nitrogen-containing heterocycle, can be achieved through various methods. Metal-catalyzed aziridination using rhodium(II) or copper(I) complexes is a common approach. organic-chemistry.org For instance, reacting the alkene with a nitrogen source like an O-(sulfonyl)hydroxylamine in the presence of a rhodium catalyst can yield the corresponding N-sulfonylated aziridine with high stereospecificity. The reaction involves the transfer of a nitrene equivalent to the double bond.

Amines: The synthesis of amines from this alkene typically involves a multi-step sequence, as direct hydroamination of sterically hindered, unactivated alkenes can be challenging. libretexts.org A highly reliable and regioselective method is hydroboration-oxidation followed by amination. libretexts.orgpressbooks.pub

Hydroboration-Oxidation: Treatment of the alkene with a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) followed by oxidative workup (H₂O₂, NaOH) yields the anti-Markovnikov alcohol, 2-Methyl-4-(2-methylphenyl)-1-butanol. The boron atom adds to the less sterically hindered terminal carbon. uwo.camasterorganicchemistry.com

Conversion to Amine: The resulting primary alcohol can then be converted to the corresponding primary amine, 2-Methyl-4-(2-methylphenyl)-1-butanamine, through various standard methods, such as conversion to an alkyl halide followed by reaction with azide (B81097) and subsequent reduction. pressbooks.pubacs.org

| Target Derivative | Synthetic Method | Key Reagents | Intermediate Product |

|---|---|---|---|

| Aziridine | Direct Aziridination | Rh₂(esp)₂, TsONH₂ | N-Tosylaziridine |

| Amine | Hydroboration-Oxidation-Amination | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-Methyl-4-(2-methylphenyl)-1-butanol |

| 1. PBr₃; 2. NaN₃; 3. LiAlH₄ | 2-Methyl-4-(2-methylphenyl)-1-butanamine |

The double bond is a versatile platform for constructing new bonds, significantly increasing the molecular complexity.

Carbon-Carbon Bond Formation:

Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across the double bond can be achieved using a catalyst, typically based on cobalt or rhodium, in the presence of carbon monoxide and hydrogen (syngas). For a terminal alkene like this, the reaction can produce a mixture of linear and branched aldehydes, with conditions often tunable to favor the linear anti-Markovnikov product. Radical-based hydroformylation methods have shown high regioselectivity for sterically hindered alkenes. acs.org

Carbon-Heteroatom Bond Formation:

Hydroboration-Oxidation (C-O Bond): As mentioned previously, this is a cornerstone reaction for alkenes. It results in the syn-addition of H and OH across the double bond, with the hydroxyl group placed at the less substituted carbon (anti-Markovnikov regioselectivity). masterorganicchemistry.comyale.edu This reaction reliably produces 2-Methyl-4-(2-methylphenyl)-1-butanol.

Epoxidation (C-O Bond): The alkene can be converted to an epoxide, 2-(2-(2-methylphenyl)ethyl)-2-methyloxirane, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction is a stereospecific syn-addition of an oxygen atom to the double bond. These epoxides are valuable intermediates that can be opened by various nucleophiles to introduce other functionalities. abo.firesearchgate.net

| Reaction Type | Key Reagents | Bond(s) Formed | Product Functional Group |

|---|---|---|---|

| Hydroformylation | CO, H₂, Rh or Co catalyst | C-C, C-H | Aldehyde (-CHO) |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | C-O, C-H | Primary Alcohol (-OH) |

| Epoxidation | m-CPBA | C-O (x2) | Epoxide (Oxirane) |

Role as a Precursor in Multi-Step Synthetic Strategies

This compound serves as a versatile precursor in multi-step synthetic strategies, offering a reactive alkene functionality and a modifiable aromatic ring. Its structure is particularly amenable to transformations that build molecular complexity, leveraging the interplay between the homoallylic double bond and the ortho-substituted phenyl group.

A primary application of this compound is in the synthesis of complex carbocyclic and heterocyclic frameworks. The terminal double bond can undergo a variety of addition and cycloaddition reactions, while the aromatic ring can be functionalized through electrophilic aromatic substitution or cross-coupling reactions. The strategic placement of the methyl group on the butene chain and the tolyl moiety can influence the regioselectivity and stereoselectivity of these transformations.

One notable synthetic strategy involves the hydroboration-oxidation of the terminal alkene to yield the corresponding primary alcohol, 2-methyl-4-(2-methylphenyl)-1-butanol. This alcohol can then be further oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution, thus providing a gateway to a wide array of functionalized derivatives.

Furthermore, the presence of the benzylic protons offers another site for synthetic manipulation. Deprotonation at this position could generate a stabilized carbanion, which can then react with various electrophiles to extend the carbon chain or introduce new functional groups. The ortho-methyl group on the phenyl ring can sterically influence reactions at the benzylic position, potentially leading to diastereoselective outcomes in certain transformations.

The following table provides a representative overview of potential multi-step synthetic strategies starting from this compound, based on established methodologies for structurally similar homoallylic arenes.

| Starting Material | Reaction Sequence | Intermediate(s) | Final Product Class | Potential Applications |

| This compound | 1. Hydroboration-Oxidation 2. Swern Oxidation 3. Wittig Reaction | 2-Methyl-4-(2-methylphenyl)-1-butanol, 2-Methyl-4-(2-methylphenyl)-1-butanal | Extended unsaturated esters | Fine chemicals, fragrance intermediates |

| This compound | 1. Epoxidation (e.g., with m-CPBA) 2. Ring-opening with a nucleophile | 2-Methyl-2-( (2-methylphenethyl)oxirane) | Functionalized diols and amino alcohols | Pharmaceutical building blocks |

| This compound | 1. Ozonolysis 2. Reductive workup (e.g., with Zn/H₂O) | 3-(2-Methylphenyl)propanal | Aldehydes and their derivatives | Precursors for heterocycle synthesis |

| This compound | 1. Heck Reaction with an aryl halide 2. Intramolecular cyclization | Arylated butene derivatives | Polycyclic aromatic compounds | Materials science |

Development of Novel Catalytic Transformations Utilizing the Compound's Structure

The unique structural features of this compound make it an interesting substrate for the development of novel catalytic transformations. The presence of a terminal alkene, a chiral center at the benzylic position upon functionalization, and an ortho-substituted aromatic ring provides multiple handles for catalytic control and functionalization.

Research in this area focuses on leveraging the reactivity of the double bond in conjunction with the steric and electronic influence of the 2-methylphenyl group. For instance, asymmetric catalytic reactions that can set stereocenters in a controlled manner are of significant interest. The ortho-methyl group can act as a directing group or a steric hindrance, influencing the approach of a catalyst and reactants, thereby controlling the regioselectivity and enantioselectivity of the transformation.

One area of development is in the field of catalytic C-H activation. The aromatic C-H bonds, as well as the aliphatic C-H bonds, could potentially be functionalized using transition metal catalysts. The proximity of the double bond might enable intramolecular C-H functionalization reactions, leading to the formation of cyclized products with high efficiency and atom economy.

Another promising avenue is the use of this compound in tandem catalytic reactions, where multiple transformations occur in a single pot. For example, a sequence involving isomerization of the double bond followed by a metathesis reaction could lead to the synthesis of complex molecules from simple starting materials.

The table below summarizes some of the novel catalytic transformations that could be developed or have been explored for compounds with similar structural motifs.

| Catalytic Transformation | Catalyst System (Example) | Potential Product(s) | Significance of the Compound's Structure |

| Asymmetric Hydroformylation | Rhodium complex with a chiral phosphine (B1218219) ligand (e.g., Chiraphos) | Chiral aldehydes | The terminal alkene allows for the creation of a new stereocenter. The 2-methylphenyl group can influence enantioselectivity. |

| Alkene Metathesis (Cross-metathesis) | Grubbs' catalyst (e.g., second generation) with a suitable alkene partner | Novel substituted alkenes | The terminal double bond is reactive in metathesis. The steric bulk of the 2-methylphenyl group can affect E/Z selectivity. |

| Intramolecular C-H Cyclization | Palladium(II) acetate (B1210297) with an oxidizing agent | Dihydro- and tetrahydronaphthalene derivatives | The ortho-methylphenyl group and the butene chain are positioned for cyclization, leading to fused ring systems. |

| Enantioselective Dihydroxylation | Osmium tetroxide with a chiral ligand (e.g., (DHQ)₂PHAL) | Chiral diols | The alkene can be converted to a diol with two new stereocenters, with the potential for high diastereoselectivity and enantioselectivity. |

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 2-Methyl-4-(2-methylphenyl)-1-butene?

Answer:

To ensure accurate characterization, researchers should employ a combination of gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation. For quantitative analysis, high-performance liquid chromatography (HPLC) with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) is effective . Additionally, Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups like the terminal alkene. Cross-validation using multiple techniques is critical to address discrepancies in reported data, such as variations in boiling points or spectral profiles .

Advanced: How can researchers resolve contradictions in the reported reactivity of this compound under varying experimental conditions?

Answer:

Contradictions often arise from differences in reaction environments (e.g., solvent polarity, temperature, or catalysts). A systematic approach includes:

- Control experiments to isolate variables (e.g., testing oxidation rates with/without UV light).

- In situ spectroscopic monitoring (e.g., Raman or UV-Vis) to track intermediate formation.

- Computational modeling (DFT or MD simulations) to predict thermodynamic stability of reaction pathways.

For example, surface adsorption studies using microspectroscopic imaging (e.g., AFM or ToF-SIMS) can clarify interactions with indoor surfaces, where humidity and oxidant levels significantly alter reactivity . Replicating experiments under standardized conditions (e.g., inert atmosphere) minimizes confounding factors .

Basic: What synthetic routes are documented for this compound, and how do their yields compare?

Answer:

The primary synthetic routes include:

- Wittig olefination : Reacting 2-methylbenzaldehyde with a stabilized ylide (e.g., (3-methylbut-3-enyl)triphenylphosphonium bromide). Yields range from 60–75% but require rigorous exclusion of moisture .

- Cross-coupling reactions : Palladium-catalyzed coupling of 2-methylphenylboronic acid with pre-functionalized alkenes (e.g., 3-bromo-2-methyl-1-butene). This method achieves higher regioselectivity (~85% yield) but demands specialized catalysts .

Purification via fractional distillation or silica gel chromatography is essential to isolate the product from byproducts like dimerized alkenes .

Advanced: What strategies are effective for studying the adsorption behavior of this compound on indoor surfaces in environmental chemistry models?

Answer:

To model indoor adsorption:

- Controlled chamber experiments : Expose materials (e.g., drywall, PVC) to the compound under varying humidity (20–80% RH) and ozone levels (0–50 ppb).

- Surface-sensitive techniques : Use X-ray photoelectron spectroscopy (XPS) to quantify surface-bound species and atomic force microscopy (AFM) to map nanoscale interactions .

- Kinetic modeling : Apply Langmuir or BET isotherms to predict partitioning coefficients. Recent studies show that hydrophobic surfaces (e.g., polyethylene) exhibit higher adsorption capacities than polar surfaces (e.g., glass) due to van der Waals interactions .

Advanced: How can computational modeling predict the interaction of this compound with biological targets, and what experimental validation is required?

Answer:

Molecular docking and molecular dynamics (MD) simulations can predict binding affinities to enzymes like cytochrome P450 or aryl hydrocarbon receptors (AhR). Key steps include:

- Target selection : Prioritize proteins with structural homology to known alkene-binding targets (e.g., AhR antagonists like CH-223191) .

- Free energy calculations : Use MM/PBSA or FEP to estimate ΔG binding.

- In vitro validation : Conduct radioligand displacement assays or surface plasmon resonance (SPR) to measure binding kinetics. For neurotoxicity studies, dopaminergic neuron models (e.g., SH-SY5Y cells) can assess mitochondrial dysfunction, inspired by MPTP-induced Parkinsonism models .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent inhalation or dermal contact.

- First aid measures : Immediate rinsing with water for eye/skin exposure and activated charcoal administration for ingestion .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at ≤4°C to prevent polymerization .

Advanced: How can researchers design experiments to investigate the compound’s role as an intermediate in synthesizing complex organic molecules?

Answer:

- Functional group compatibility : Test its reactivity in Diels-Alder reactions (as a dienophile) or epoxidation. For example, the terminal alkene can undergo epoxidation with mCPBA, followed by ring-opening with nucleophiles .

- Multi-step synthesis : Use it to build polyaromatic hydrocarbons (PAHs) via Friedel-Crafts alkylation. Monitor regioselectivity using HPLC-MS and compare with computational predictions .

- Mechanistic studies : Isotopic labeling (e.g., ¹³C at the alkene) paired with NMR kinetic analysis can elucidate reaction pathways .

Advanced: What methodologies are recommended for analyzing the environmental persistence and degradation pathways of this compound?

Answer:

- Photolysis studies : Expose the compound to UV light (254 nm) in aqueous and aerosolized phases, analyzing degradation products via LC-QToF-MS .

- Microbial degradation : Screen soil microbiota for species capable of metabolizing the compound, using stable isotope probing (SIP) with ¹³C-labeled analogs.

- Oxidative degradation : Simulate atmospheric reactions with OH radicals in smog chambers, quantifying intermediates like ketones or carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.